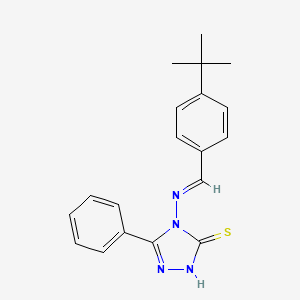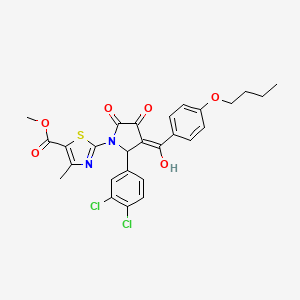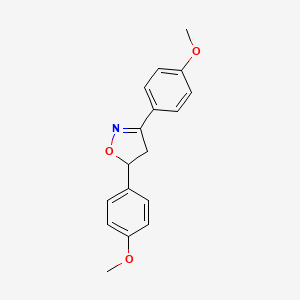
4-((4-Tert-butylbenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Tert-butylbenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Tert-butylbenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Schiff Base: The initial step involves the condensation of 4-tert-butylbenzaldehyde with an appropriate amine to form the Schiff base. This reaction is usually carried out in an ethanol solution under reflux conditions.
Cyclization: The Schiff base is then reacted with thiosemicarbazide in the presence of a base such as sodium hydroxide. This step leads to the formation of the triazole ring.
Purification: The final compound is purified using recrystallization techniques, often from ethanol or another suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Tert-butylbenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group back to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-((4-Tert-butylbenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
This compound has shown potential in biological studies due to its triazole core, which is known for antimicrobial, antifungal, and anticancer activities. Researchers are exploring its use in developing new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The triazole ring is a common motif in many drugs, and modifications of this compound could lead to new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-((4-Tert-butylbenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The thiol group can form disulfide bonds, affecting protein function and signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
4-((4-Tert-butylbenzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: This compound shares the benzylideneamino group but has a different core structure.
4-tert-Butylaniline: Similar in having the tert-butyl group but lacks the triazole ring.
4-TERT-BUTYL-BENZOIC ACID 4-((4-NITRO-BENZYLIDENE)-AMINO)-PHENYL ESTER: Contains the benzylideneamino group but with different substituents.
Uniqueness
4-((4-Tert-butylbenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of the triazole ring and the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C19H20N4S |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4S/c1-19(2,3)16-11-9-14(10-12-16)13-20-23-17(21-22-18(23)24)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,22,24)/b20-13+ |
Clave InChI |
CDWCHFHQQWAUSC-DEDYPNTBSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007195.png)








![1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride](/img/structure/B12007270.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B12007274.png)
![N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12007286.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007292.png)

